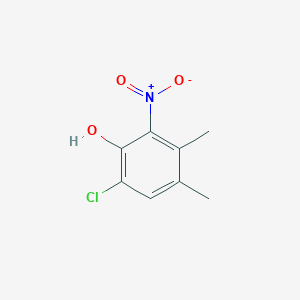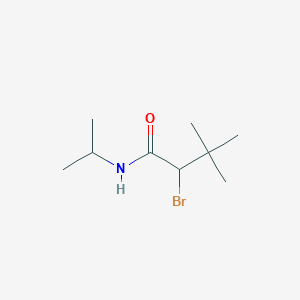
2-Fluoro-4-(trifluoromethyl)benzylamine
Descripción general
Descripción
2-Fluoro-4-(trifluoromethyl)benzylamine is a chemical compound with the molecular formula C8H7F4N and a molecular weight of 193.14 g/mol. This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzylamine structure, making it a valuable compound in various research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed ortho-fluorination of triflamide-protected benzylamines. This reaction is carried out under specific conditions using palladium(II) trifluoromethanesulfonate (Pd(OTf)2) and water as a solvent.
Industrial Production Methods
Industrial production of 2-Fluoro-4-(trifluoromethyl)benzylamine may involve large-scale synthesis using similar catalytic processes. The use of automated synthesis systems and borohydride exchange resin (BER) can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-(trifluoromethyl)benzylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include fluoro-substituted benzaldehydes, reduced amine derivatives, and various substituted benzylamines.
Aplicaciones Científicas De Investigación
2-Fluoro-4-(trifluoromethyl)benzylamine has a wide range of applications in scientific research:
Catalysis and Synthesis: It is used in catalytic processes and synthetic chemistry to introduce fluoro and trifluoromethyl groups into various compounds.
Medicinal Chemistry: The compound is utilized in the development of platinum(IV) complexes for anticancer activities.
Photoredox Catalysis:
Antimicrobial Activity: Fluoro and trifluoromethyl derivatives exhibit significant antimicrobial activity against fungi and Gram-positive microorganisms.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-(trifluoromethyl)benzylamine involves its interaction with molecular targets and pathways. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with specific enzymes and receptors, leading to its biological effects. For example, in medicinal chemistry, the compound’s derivatives can inhibit cancer cell proliferation by targeting specific cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound has a similar structure but lacks the fluoro group at the ortho position.
4-Fluorobenzylamine: This compound contains a fluoro group but lacks the trifluoromethyl group.
2-Fluorobenzylamine: This compound has a fluoro group at the ortho position but lacks the trifluoromethyl group.
Uniqueness
2-Fluoro-4-(trifluoromethyl)benzylamine is unique due to the presence of both fluoro and trifluoromethyl groups, which enhance its reactivity and applicability in various chemical reactions and research applications. The combination of these functional groups provides distinct chemical properties that are not observed in similar compounds.
Propiedades
IUPAC Name |
[2-fluoro-4-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTBAGAVFDZXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372147 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239087-05-9 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B1302028.png)
![Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate](/img/structure/B1302023.png)









![4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302033.png)

![5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride](/img/structure/B1302037.png)
